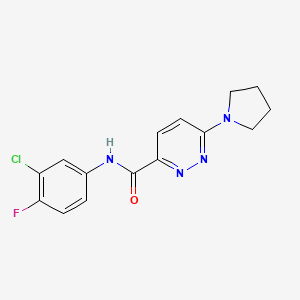
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Cytotoxic and Antioxidant Evaluation : Research focused on the synthesis of new heterocyclic compounds, including derivatives related to the given chemical structure, to evaluate their cytotoxic and antioxidant activities. The studies involve synthesizing compounds through condensation reactions and evaluating their activities via MTT assay for cytotoxicity and DPPH method for antioxidant activity. For example, certain derivatives have shown activity as cytotoxic agents and others as antioxidants, highlighting the potential for these compounds in developing therapeutic agents (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Antimicrobial and Antiproliferative Activities : Compounds synthesized from related structures have been studied for their antimicrobial and antiproliferative effects. These studies involve the creation of novel heterocycles and evaluating their activities against various pathogens and cancer cell lines, providing insights into the potential therapeutic uses of these compounds in treating infectious diseases and cancer (Asmaa M. Fahim, H. Tolan, H. Awad, Eman H. I. Ismael, 2021).
Synthesis and Antimicrobial Activity
- Semicarbazone Derivatives : The synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been explored, showing that these compounds possess notable antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on these frameworks, with some derivatives showing significant activity against bacterial and fungal strains (M. Ahsan, M. Amir, Mohamed Afroz Bakht, J. G. Samy, Mohamed Zaheen Hasan, Shivli Nomani, 2016).
Synthesis and Antitubercular Activities
- Carboxamide Derivatives : The design and synthesis of carboxamide derivatives linked to heterocyclic structures have been investigated for their antitubercular and antibacterial activities. Some of these novel compounds have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, indicating their potential as new antitubercular agents. This research highlights the importance of structural modification and testing in discovering new drugs for tuberculosis treatment (S. Bodige, P. Ravula, K. C. Gulipalli, Srinivas Endoori, P. K. R. Cherukumalli, J. Chandra, N. Seelam, 2020).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-9-10(3-4-12(11)17)18-15(22)13-5-6-14(20-19-13)21-7-1-2-8-21/h3-6,9H,1-2,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYBUNQHQYKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)


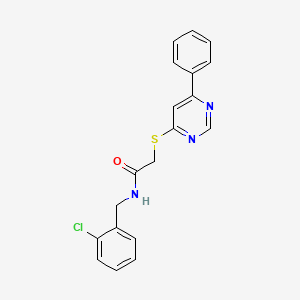


![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)
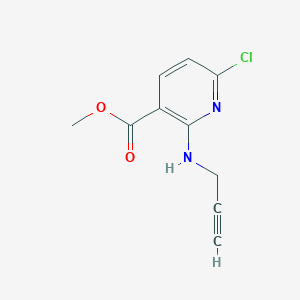
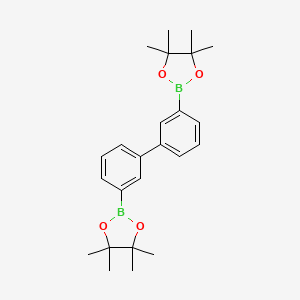
![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
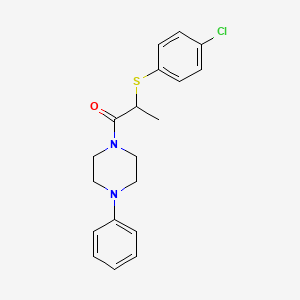
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)